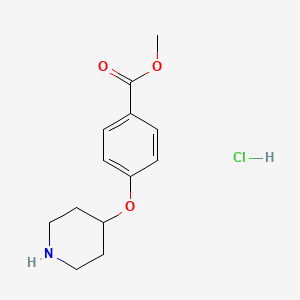

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 4-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLHTHGGZZAAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696429 | |

| Record name | Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455323-66-7 | |

| Record name | Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a benzoate moiety, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 285.77 g/mol. This structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Interaction : It interacts with various receptors, potentially affecting neurotransmission and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : There is evidence suggesting that it may provide neuroprotection, particularly in models related to neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which it may exert anti-inflammatory effects.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 1000 | 350 |

| IL-6 | 800 | 200 |

Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.

| Treatment | AChE Activity (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 65 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉ClN₂O₃

- Molecular Weight : 288.77 g/mol

- CAS Number : 936130-82-4

The compound features a piperidine ring attached to a benzoate moiety, which is crucial for its biological activity. The presence of the piperidine group enhances its interaction with various biological targets, making it a valuable candidate for therapeutic applications.

Pharmacological Potential

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .

- Enzyme Inhibition : The compound acts as a reversible inhibitor of enzymes linked to cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The compound can serve as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and analgesics .

Mechanistic Studies

Research utilizing molecular docking techniques has provided insights into how this compound interacts with target enzymes. Modifications to its structure significantly impact binding affinity and inhibitory potency against enzymes like monoacylglycerol lipase (MAGL), which are crucial for cancer therapy .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antitumor Efficacy : A study evaluating the antiproliferative effects showed that benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating that structural modifications can enhance anticancer properties .

- Comparative Analysis : A comparative study of various piperidinyl compounds indicated that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The table below summarizes critical structural and physicochemical differences between Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its analogs:

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-hydroxybenzoic acid derivatives with piperidin-4-ol under alkaline conditions, followed by esterification with methanol in the presence of hydrochloric acid to form the hydrochloride salt . Purification is achieved through recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) . Critical parameters include maintaining anhydrous conditions during esterification and controlling reaction temperatures (50–70°C) to minimize side products like hydrolyzed esters .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key characterization methods include:

- Melting Point Analysis : Decomposition observed at 175–180°C, verified via differential scanning calorimetry (DSC) .

- Spectroscopy :

- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization requires addressing:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Stoichiometry : A 1.2:1 molar ratio of piperidin-4-ol to methyl 4-hydroxybenzoate prevents excess unreacted starting material .

- Workup : Acid-base extraction (HCl/NaOH) to isolate the hydrochloride salt with >90% purity .

Design of Experiments (DoE) is recommended to evaluate interactions between variables like temperature, solvent, and catalyst loading .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Discrepancies may arise from polymorphic forms or hydration states. To address this:

- Crystallography : Perform X-ray powder diffraction (XRPD) to identify crystalline forms .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts solubility and stability .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring degradation via LC-MS to identify labile functional groups (e.g., ester hydrolysis) .

Cross-reference data from multiple sources (e.g., PubChem, NIST) to validate findings .

Safety: What precautions are advised given limited toxicity data for this compound?

Answer:

Adopt precautionary measures based on structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure; seek medical evaluation if ingested .

- Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent deliquescence .

Advanced: How to design experiments probing the compound’s reactivity under varying pH and temperature?

Answer:

- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24 hours. Analyze degradation products via LC-MS to identify pH-sensitive sites (e.g., ester or piperidine groups) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with Arrhenius modeling to predict shelf-life under accelerated conditions (40–60°C) .

- Reactivity Screening : Test nucleophilic substitution with thiols or amines to evaluate piperidine ring reactivity .

Basic: What are the critical parameters for safe storage and handling?

Answer:

- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the ester group .

- Light Sensitivity : Amber glass containers to avoid photodegradation .

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced: How to analyze conflicting bioactivity data in pharmacological studies?

Answer:

- Dose-Response Curves : Use Hill slope models to assess efficacy thresholds and off-target effects .

- Assay Validation : Replicate studies in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolite Screening : Identify active metabolites via hepatocyte incubation and LC-MS to explain discrepancies in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.